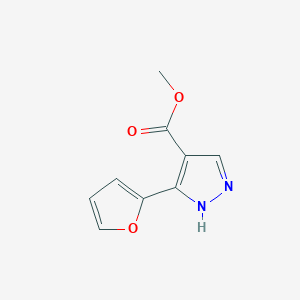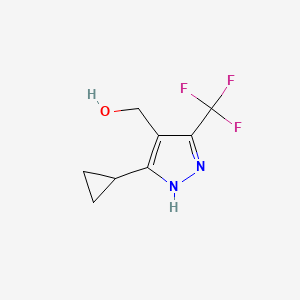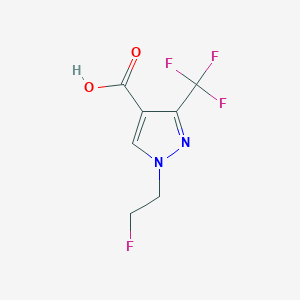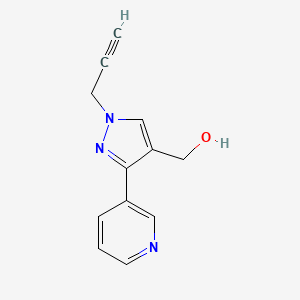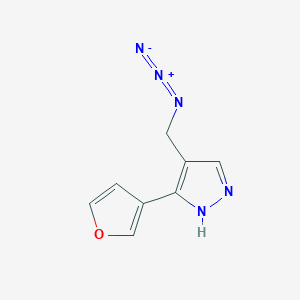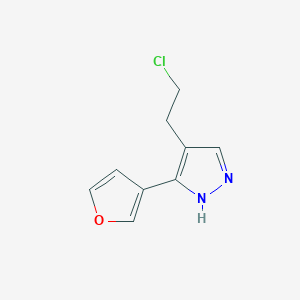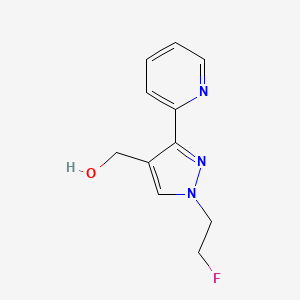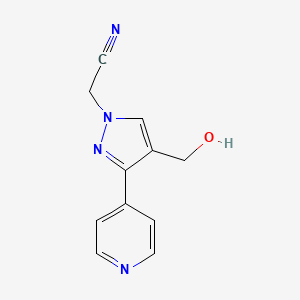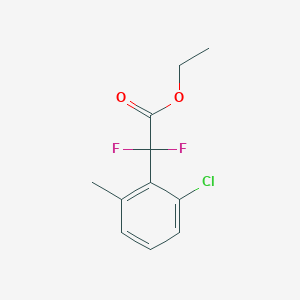
Ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate
Vue d'ensemble
Description
The closest compounds I found are “ETHYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE” and “2-Chloro-6-methylphenyl isocyanate”. These compounds are used as laboratory chemicals . They are part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula for “ETHYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE” is C10H12ClNO2 . For “2-Chloro-6-methylphenyl isocyanate”, the molecular formula is C8H6ClNO .Physical And Chemical Properties Analysis
For “2-Chloro-6-methylphenyl isocyanate”, it is a colorless liquid with a pungent odor. It has a boiling point range of 79 - 80 °C / 174.2 - 176 °F and a flash point of 107 °C / 224.6 °F .Applications De Recherche Scientifique
Molluscicidal Properties
- Study Focus: Research has explored the use of related chemical structures in developing compounds with molluscicidal properties, which are useful in controlling snails that are intermediate hosts for diseases like schistosomiasis (El-Bayouki & Basyouni, 1988).
Chemical Synthesis
- Synthesis of Derivatives: A study focused on the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a derivative compound, demonstrating its utility as a building block in chemical synthesis (Clavel et al., 2000).
- Radical Reactions: Radical reactions involving alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers have been studied, showing the compound's versatility in organic synthesis (Kondratov et al., 2015).
- Catalysis: The compound has been used in copper-catalyzed N-formylation of amines, indicating its role in facilitating complex organic reactions (Li et al., 2018).
Material Science
- Copolymer Synthesis: Research on copolymers of styrene using derivatives of this compound demonstrates its application in material science, particularly in the creation of novel polymers (Kharas et al., 2014).
Environmental Chemistry
- Photooxidation Studies: The environmental impact of fluoroacetates, including derivatives of this compound, has been studied, particularly their photooxidation in the atmosphere, which is relevant for understanding environmental degradation processes (Blanco et al., 2010).
Safety and Hazards
“2-Chloro-6-methylphenyl isocyanate” is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation. It’s also a potential sensitizer. It’s advised to use this chemical only outdoors or in a well-ventilated area, and to wear appropriate personal protective equipment .
Propriétés
IUPAC Name |
ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2/c1-3-16-10(15)11(13,14)9-7(2)5-4-6-8(9)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSJSOFERYOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1Cl)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




